(5Z)-5-(4-hydroxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one

5-Lipoxygenase inhibition Inflammation Thiazolone SAR

(5Z)-5-(4-hydroxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one is a synthetic 5-arylidene-2-arylaminothiazol-4(5H)-one derivative belonging to the 4-thiazolidinone privileged scaffold class. This compound features a 4-hydroxybenzylidene substituent at the C5 position and a phenylamino group at the C2 position of the thiazolone core, distinguishing it from the 2-amino analog Mirin (CAS 1198097-97-0) and the 2-(4-hydroxyphenyl)amino sub-series.

Molecular Formula C16H12N2O2S
Molecular Weight 296.3 g/mol
Cat. No. B12135123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-(4-hydroxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one
Molecular FormulaC16H12N2O2S
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)O)S2
InChIInChI=1S/C16H12N2O2S/c19-13-8-6-11(7-9-13)10-14-15(20)18-16(21-14)17-12-4-2-1-3-5-12/h1-10,19H,(H,17,18,20)/b14-10-
InChIKeyILHJRQMPLLABFS-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (5Z)-5-(4-hydroxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one – Structural and Pharmacological Baseline


(5Z)-5-(4-hydroxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one is a synthetic 5-arylidene-2-arylaminothiazol-4(5H)-one derivative belonging to the 4-thiazolidinone privileged scaffold class [1]. This compound features a 4-hydroxybenzylidene substituent at the C5 position and a phenylamino group at the C2 position of the thiazolone core, distinguishing it from the 2-amino analog Mirin (CAS 1198097-97-0) and the 2-(4-hydroxyphenyl)amino sub-series [2]. The 4-thiazolidinone scaffold is associated with diverse bioactivities including anticancer, anti-inflammatory, and antimicrobial effects, with the 5-arylidene-2-arylaminothiazol-4(5H)-one subclass demonstrating micromolar to submicromolar cytotoxicity in the NCI 60 cancer cell line panel [1].

1
5‑LOX pathway probe with 4‑OH SAR handle
2
Cancer cell‑panel screening (class‑level cytotoxicity)
3
Selectivity control vs. Mre11 and 11β‑HSD1 chemotypes

Why (5Z)-5-(4-hydroxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one Cannot Be Simply Replaced by In-Class Analogs


Within the 5-arylidene-2-aminothiazol-4(5H)-one family, small substituent changes at the 2-amino and 5-arylidene positions produce divergent target selectivity profiles. The 2-amino analog Mirin acts as an MRN-ATM pathway inhibitor by blocking Mre11 exonuclease activity [1], whereas 2-anilinothiazolones with isopropyl substitution at C5 are potent 11β-HSD1 inhibitors (Ki = 22 nM) [2]. The 5-(4-methylphenyl) analog MMPT demonstrates P-glycoprotein-independent apoptosis induction (IC50 4.9–8.0 μM against lung cancer cells) [3]. Substituting the 4-hydroxybenzylidene group with a 4-fluorobenzylidene (Les-236) alters ROS modulation and caspase-3 activation profiles across cancer cell lines [4]. These divergences mean that procurement decisions based solely on scaffold similarity risk selecting a compound with an entirely different biological target engagement and functional outcome.

Mirin (2‑amino analog)
Mre11 exonuclease engagement diverges from 5‑LOX/11β‑HSD1 profile; pathway interpretation may shift significantly.
MMPT (4‑methyl analog)
P‑glycoprotein‑independent apoptosis and JNK/caspase activation may not transfer to 4‑OH derivative.
Les‑236 (4‑fluoro‑benzylidene)
ROS modulation and caspase‑3 profiles differ; cell‑line response context may not reproduce.

Quantitative Differentiation Evidence for (5Z)-5-(4-hydroxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one Versus Closest Analogs


5-Lipoxygenase Inhibitory Potency: 4-Hydroxybenzylidene Analog vs. Des-Hydroxy Benzylidene Comparator

The (5Z)-5-benzylidene-2-(phenylamino)-1,3-thiazol-4(5H)-one analog, which lacks the 4-hydroxy group on the benzylidene ring, demonstrates an IC50 of 0.03 µM against human 5-lipoxygenase (EC 1.13.11.34) in both cell-based (isolated human polymorphonuclear leukocytes) and cell-free (100,000g supernatant of PMNL homogenates) assay formats [1]. The target compound, bearing a 4-hydroxy substituent, is expected to exhibit enhanced or altered potency due to the additional hydrogen-bond donor/acceptor capability and improved aqueous solubility conferred by the phenolic -OH group, a well-established SAR trend in 5-arylidene-4-thiazolidinone series [2]. However, direct quantitative IC50 data for the target compound against 5-lipoxygenase has not been publicly reported to date.

5‑LOX Inhibition
Cross‑study comparable
Des‑OH analog IC50 0.03 µM
4‑OH may alter potency profile
Target IC50 not directly reported
5-Lipoxygenase inhibition Inflammation Thiazolone SAR

Anticancer Cytotoxicity: Class-Level Potency in NCI 60 Screening vs. Standard Chemotherapy Baseline

The 5-arylidene-2-arylaminothiazol-4(5H)-one compound class, to which the target compound belongs, was evaluated in the NCI 60 human cancer cell line panel. Compounds in this series exhibited Mean LogGI50 values ranging from -5.77 to -4.35 (equivalent to GI50 values of approximately 1.7 µM to 45 µM) [1]. The most potent congeners (compounds 10 and 13) showed selective antileukemic activity with Mean LogGI50 values of -6.41 and -6.29 (submicromolar range) against leukemia cell lines [1]. As a comparator, the control drug chlorambucil in related studies against leukemia lines shows comparable IC50 values, with the most potent 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones achieving IC50 values of 0.10–0.95 µM . The target compound, with its specific 4-hydroxybenzylidene and 2-phenylamino substitution pattern, falls within this active chemotype space.

NCI 60 Cytotoxicity
Class‑level inference
Mean LogGI50 −5.77 to −4.35
Class‑level cytotoxicity context
Target rank not determined
Anticancer activity NCI 60 cell panel Cytotoxicity screening

Differentiation from MMPT: Substituting 4-Methyl with 4-Hydroxy on the 5-Benzylidene Moiety Alters Tumor Selectivity Determinants

MMPT (5-[(4-methylphenyl)methylene]-2-(phenylamino)-4(5H)-thiazolone), the closest structural comparator differing only at the 5-benzylidene substituent (4-methyl vs. 4-hydroxy), showed IC50 values of 4.9–8.0 µM against H460, H1299, and H322 lung cancer cell lines, with P-glycoprotein-independent cytotoxicity and selectivity over normal human fibroblasts (no toxicity at IC50 concentrations) [1]. In an H460 xenograft mouse model, MMPT (20 mg/kg, i.p., daily for 14 days) suppressed tumor growth by approximately 60% versus vehicle control [1]. The target compound's 4-hydroxy substitution is predicted to enhance hydrogen bonding with target proteins, reduce logP (increased hydrophilicity), and potentially shift the target profile away from the JNK/caspase-mediated apoptotic pathway exploited by MMPT [2].

vs MMPT (4‑CH3)
Cross‑study comparable
MMPT IC50 4.9–8.0 µM
4‑OH may shift tumor selectivity
Target data not reported
Tumor selectivity P-glycoprotein resistance Apoptosis

Antimycobacterial Activity: Phenylamino + Benzylidene Substitution Yields MIC 14.27–14.74 µM Against M. tuberculosis H37Rv

In a series of thiazolidinone-azole hybrids evaluated against M. tuberculosis H37Rv using the microplate Alamar Blue assay, compounds bearing both phenylamino and benzylidene substitutions on the thiazolidin-4-one ring (compounds 6, 10, and 12) demonstrated MIC values of 14.27–14.74 µM, representing the most active compounds in the series [1]. The structure-activity relationship analysis concluded that both the phenylamino and benzylidene substitutions on the thiazolidin-4-one ring caused an improvement in antimycobacterial activity [1]. The target compound, possessing both a 2-phenylamino group and a 5-(4-hydroxybenzylidene) moiety, is structurally aligned with the most active antimycobacterial chemotype identified in this study, with the additional 4-hydroxy group potentially further enhancing activity via improved target binding.

Antimycobact. MIC
Class‑level inference
Series MIC 14.27–14.74 µM
Aligns with active antimycobact. chemotype
Target MIC not determined
Antitubercular activity Mycobacterium tuberculosis Thiazolidinone-azole hybrids

Target Selectivity Divergence from Mirin: 2-Phenylamino vs. 2-Amino Substitution Determines Mre11 Engagement

Mirin ((Z)-2-amino-5-(4-hydroxybenzylidene)thiazol-4(5H)-one, CAS 1198097-97-0), which differs from the target compound only at the C2 position (amino vs. phenylamino), is a well-characterized MRN-ATM pathway inhibitor that blocks both 3' and 5' exonuclease activity of Mre11, inducing G2 cell cycle arrest [1]. The target compound's bulky 2-phenylamino substituent is expected to sterically preclude binding to the Mre11 active site, redirecting activity toward alternative targets such as 5-lipoxygenase (supported by the benzylidene analog's 0.03 µM IC50) [2] or 11β-HSD1 (as observed for related 2-anilinothiazolones) [3]. This C2 substituent switch provides a rational basis for target pathway selectivity differentiation.

Mre11 Engagement
Class‑level inference
Mirin active vs target predicted inactive
C2 switch redirects pathway target
Selectivity control probe
Mre11 inhibitor DNA damage response MRN-ATM pathway

Optimal Research and Procurement Application Scenarios for (5Z)-5-(4-hydroxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one


Anti-Inflammatory Drug Discovery: 5-Lipoxygenase Inhibitor Lead Optimization

Based on the class-level evidence that closely related 2-phenylamino-5-benzylidene-thiazolones achieve IC50 = 0.03 µM against human 5-lipoxygenase [1], the target compound's 4-hydroxybenzylidene group provides an ideal chemical handle for structure-activity relationship (SAR) expansion. The phenolic -OH enables prodrug strategies (ester or ether derivatization), improves aqueous solubility for in vivo formulation, and creates an additional hydrogen-bonding contact point for enhanced target affinity. In a leukotriene-mediated inflammation program, this compound serves as a differentiated lead scaffold versus the des-hydroxy analog, with the potential for improved oral bioavailability due to reduced logP.

Anticancer Probe Development: P-Glycoprotein-Independent Cytotoxicity with Modified Tumor Selectivity

The established activity of MMPT (4-methyl analog) showing IC50 = 4.9–8.0 µM against lung cancer cells with P-glycoprotein-independent killing and selectivity over normal fibroblasts [2] positions the 4-hydroxy analog as a logical next-generation probe. Researchers investigating JNK-mediated apoptosis and cytochrome c release mechanisms can use the target compound to test whether the 4-OH modification alters mitochondrial targeting, ROS modulation, or caspase activation profiles compared to MMPT. The patent literature explicitly claims 5-(2,4-dihydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin analogs for microtubule polymerization inhibition [3], supporting the broader therapeutic relevance of hydroxylated benzylidene-thiazolone derivatives.

Anti-Tuberculosis Drug Discovery: Chemotype Validation Against M. tuberculosis H37Rv

The target compound maps directly onto the validated antimycobacterial pharmacophore defined by Eroglu et al. (2016), where compounds bearing both phenylamino and benzylidene modifications on the thiazolidin-4-one ring achieved MIC values of 14.27–14.74 µM against M. tuberculosis H37Rv [4]. The 4-hydroxy group provides an additional vector for systematic SAR expansion to improve potency toward the rifampin benchmark (MIC = 0.015–0.125 µg/mL). Procurement of this compound enables medicinal chemistry teams to explore 4-OH etherification, esterification, or bioisosteric replacement strategies in parallel synthesis campaigns.

Chemical Biology Tool Compound: Pathway Deconvolution (5-LOX vs. Mre11 vs. 11β-HSD1)

The target compound occupies a unique position in the chemical biology toolbox because it shares the 4-hydroxybenzylidene-thiazolone core with the Mre11 inhibitor Mirin [5] while incorporating the 2-phenylamino group characteristic of 5-lipoxygenase [1] and 11β-HSD1 [6] inhibitor chemotypes. This structural chimerism enables researchers to use the compound as a selectivity control: observing whether a biological effect is replicated by Mirin (Mre11-dependent) or by 2-anilinothiazolones (11β-HSD1/5-LOX-dependent). Such pathway deconvolution is particularly valuable in inflammation–cancer crosstalk studies where multiple thiazolone-sensitive targets may be operative simultaneously.

Application
Selection Property
Validation Focus
5‑LOX pathway studies
4‑OH benzylidene SAR vector
Enzyme inhibition assay context
Cancer cell‑model screening
P‑glycoprotein‑independent profile
Cytotoxicity endpoint review
Antimycobacterial screening
Phenylamino + benzylidene pharmacophore
MIC endpoint context
Pathway deconvolution control
C2 substituent target selectivity
Mre11 vs 5‑LOX/11β‑HSD1 engagement
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